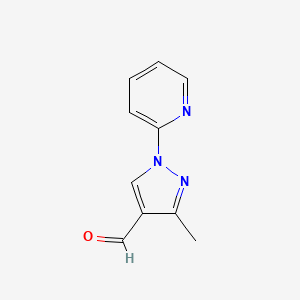![molecular formula C7H9N5 B13006773 1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine](/img/structure/B13006773.png)
1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine is a heterocyclic compound that features a triazolo-pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for therapeutic research.
Vorbereitungsmethoden
The synthesis of 1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine can be achieved through several routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and results in high yields . Another approach involves the one-pot catalyst-free procedure at room temperature using dibenzoylacetylene and triazole derivatives . These methods highlight the versatility and efficiency of synthesizing this compound.
Analyse Chemischer Reaktionen
1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides and other electrophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include hydrochloric acid for hydrolysis, methanol and ethanol for nucleophilic substitutions, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing inhibitors targeting cyclin-dependent kinases (CDKs), which are crucial in cancer treatment.
Antimicrobial Agents: Derivatives of this compound have shown significant antimicrobial activities, making them potential candidates for developing new antibiotics.
Antiviral Research: The compound has been explored for its antiviral properties, particularly against various viral strains.
Agricultural Chemistry: It is used in the synthesis of agrochemicals with enhanced efficacy against pests and diseases.
Wirkmechanismus
The mechanism of action of 1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of CDK2, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells. The compound’s ability to form hydrogen bonds with key amino acids in the active site is crucial for its inhibitory activity .
Vergleich Mit ähnlichen Verbindungen
1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: Another CDK inhibitor with a similar mechanism of action but different structural features.
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolo core but differ in their biological activities and applications.
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial properties, this compound has a different heterocyclic framework.
The uniqueness of this compound lies in its specific interactions with CDKs and its potential for developing targeted cancer therapies.
Eigenschaften
Molekularformel |
C7H9N5 |
|---|---|
Molekulargewicht |
163.18 g/mol |
IUPAC-Name |
1-([1,2,4]triazolo[4,3-a]pyrimidin-3-yl)ethanamine |
InChI |
InChI=1S/C7H9N5/c1-5(8)6-10-11-7-9-3-2-4-12(6)7/h2-5H,8H2,1H3 |
InChI-Schlüssel |
PJGHWNLFALHMCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NN=C2N1C=CC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Fluorobenzo[d]thiazol-5-amine](/img/structure/B13006695.png)

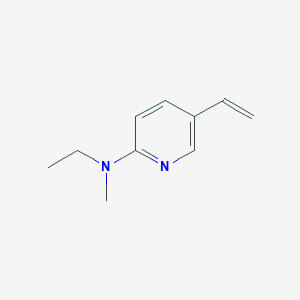
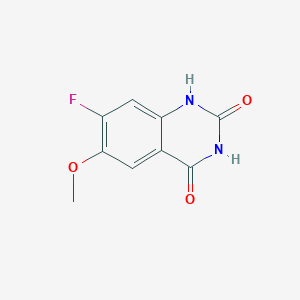
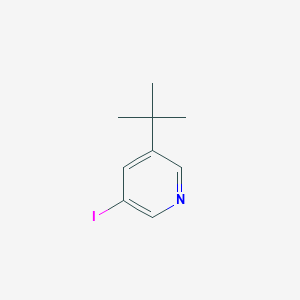
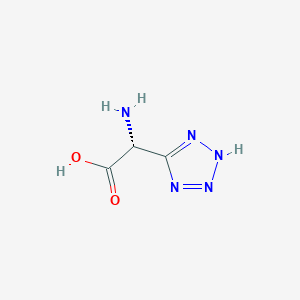
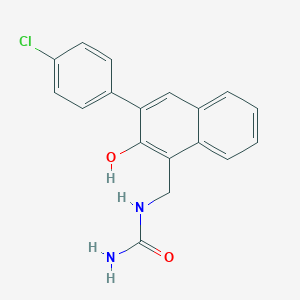
![[3-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B13006752.png)

![3-[3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]propanoic acid](/img/structure/B13006768.png)
![(4-Ethyl-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B13006781.png)
![tert-Butyl9-cyano-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13006786.png)

